molecular formula C8H6BrF3O B176527 2-(Trifluoromethoxy)benzyl bromide CAS No. 198649-68-2

2-(Trifluoromethoxy)benzyl bromide

Cat. No.: B176527
CAS No.: 198649-68-2
M. Wt: 255.03 g/mol
InChI Key: TUNSVUOTVLWNQT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3O. It is characterized by the presence of a trifluoromethoxy group attached to a benzyl bromide moiety. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the field of organic chemistry.

Scientific Research Applications

2-(Trifluoromethoxy)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those with antifungal, antibacterial, and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers, due to its unique reactivity and functional group compatibility.

Safety and Hazards

The compound is considered hazardous and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound is known to react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new covalent bonds. These interactions can result in the modification of enzyme active sites, altering their activity and function. For example, this compound can inhibit certain enzymes by covalently modifying their active sites, thereby affecting biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms. These changes in gene expression can impact cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the covalent modification of biomolecules through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, and lysine. This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects such as organ toxicity and systemic inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in covalent modifications and potential toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The localization and accumulation of the compound can influence its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)benzyl bromide typically involves the bromination of 2-(trifluoromethoxy)toluene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)benzyl bromide is highly reactive and can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate in aqueous conditions or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether is frequently used for reduction reactions.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: The major product is 2-(trifluoromethoxy)benzaldehyde.

    Reduction: The primary product is 2-(trifluoromethoxy)benzyl alcohol.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-(Methoxy)benzyl bromide: Contains a methoxy group instead of a trifluoromethoxy group.

    2-(Chloromethoxy)benzyl bromide: Features a chloromethoxy group in place of the trifluoromethoxy group.

Uniqueness: 2-(Trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in synthetic organic chemistry. The trifluoromethoxy group also influences the lipophilicity and metabolic stability of molecules, which can be advantageous in drug design and development.

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSVUOTVLWNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380438
Record name 2-(Trifluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198649-68-2
Record name 2-(Trifluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-trifluoromethoxybenzyl alcohol (0.81 g, 4.5 mmol) from Step 1 above in ether (20 mL) at 0° C. was added triphenylphosphine (2.4 g, 9.2 mmol) and CBr4 (3.0 g, 9.2 mmol). The mixture was warmed to ambient temperature and stirred for 18 h. The ether was decanted from the gummy precipitate of triphenylphosphine oxide and evaporated under reduced pressure. The residue was purified by pressurized silica gel column chromatography using hexanes as eluant to give 2-trifluoromethoxybenzyl bromide as a colorless liquid (TLC Rf =0.80 (hexanes)).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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